2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide
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Overview
Description
2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a heterocyclic compound that features a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the chlorination of the benzamide moiety. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .
Scientific Research Applications
2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves the inhibition of CDK2. This enzyme plays a critical role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine core and exhibits similar inhibitory effects on CDK2.
Uniqueness
2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C24H17Cl2N5O |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C24H17Cl2N5O/c25-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)27-24-29-23(30-31(21)24)28-22(32)18-8-4-5-9-19(18)26/h1-14,21H,(H2,27,28,29,30,32) |
InChI Key |
AQBUDJAOJYOVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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